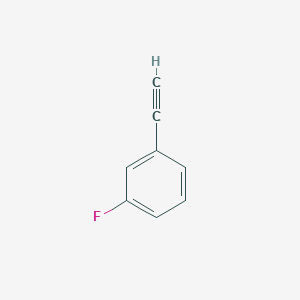

3-Fluorophenylacetylene

Beschreibung

Historical Context and Discovery

The historical development of this compound is deeply rooted in the broader evolution of organofluorine chemistry and aromatic acetylene research. The foundation for fluoroaromatic compounds was established in 1886 when Otto Wallach at the University of Bonn first reported the synthesis of fluorobenzene through a two-step process involving phenyldiazonium chloride conversion to triazene using piperidine, followed by cleavage with hydrofluoric acid. This pioneering work established the fundamental approaches to introducing fluorine into aromatic systems that would later influence the development of more complex fluoroaromatic acetylenes.

The progression toward fluorinated phenylacetylene derivatives emerged from the convergence of two distinct chemical disciplines: organofluorine chemistry and acetylene chemistry. Early research in acetylene chemistry focused on the unique triple bond reactivity and its applications in organic synthesis. The integration of fluorine substituents into phenylacetylene frameworks represented a significant advancement, as it combined the distinctive electronic effects of fluorine with the versatile reactivity patterns of terminal acetylenes. Research efforts in the late 20th century systematically explored the synthesis and properties of various fluorinated phenylacetylenes, including meta-substituted derivatives such as this compound.

The specific development of this compound synthesis methods evolved through various synthetic approaches, with early preparations involving multi-step reactions incorporating magnesium-mediated processes and butyllithium treatments. These early synthetic strategies typically achieved yields of approximately 82% in the first step and 84% in subsequent transformations, establishing the compound as an accessible synthetic target. The refinement of these synthetic approaches over time has led to more efficient and practical preparation methods, contributing to the compound's increased utilization in research applications.

Nomenclature and Classification Systems

This compound operates under a comprehensive nomenclature system that reflects its structural complexity and chemical classification. The compound is officially designated by the Chemical Abstracts Service with the registry number 2561-17-3, which serves as its unique identifier in chemical databases and regulatory systems. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-ethynyl-3-fluorobenzene, which clearly describes the structural arrangement of functional groups within the molecule.

The molecular formula C8H5F represents the elemental composition, with a calculated molecular weight of 120.126 atomic mass units and a monoisotopic mass of 120.037528. Alternative nomenclature systems provide additional descriptive names including this compound, benzene 1-ethynyl-3-fluoro, and 3-ethynyl-1-fluorobenzene. These varied naming conventions reflect different approaches to describing the same molecular structure, with emphasis placed on either the acetylene functionality or the fluorine substitution pattern.

The compound classification encompasses multiple chemical categories that define its properties and reactivity patterns. As an organofluorine compound, it belongs to the broader class of fluoroorganic molecules that exhibit distinctive physical and chemical properties derived from the carbon-fluorine bond. Simultaneously, its classification as an aromatic acetylene places it within the family of terminal alkynes that possess characteristic reactivity patterns and synthetic applications. The meta-substitution pattern of the fluorine atom relative to the acetylene group creates a specific regioisomer with unique electronic and steric properties.

| Property | Value | System |

|---|---|---|

| CAS Registry Number | 2561-17-3 | Chemical Abstracts Service |

| IUPAC Name | 1-ethynyl-3-fluorobenzene | International Union of Pure and Applied Chemistry |

| Molecular Formula | C8H5F | Elemental Composition |

| Molecular Weight | 120.126 g/mol | Standard Atomic Weights |

| InChI Key | PTRUTZFCVFUTMW-UHFFFAOYSA-N | International Chemical Identifier |

Significance in Organofluorine Chemistry

This compound holds substantial significance within organofluorine chemistry due to the distinctive properties imparted by the carbon-fluorine bond and its strategic positioning within the aromatic acetylene framework. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of other carbon-halogen bonds such as carbon-chlorine bonds at around 320 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability of this compound, making it a valuable synthetic intermediate in demanding reaction conditions.

The fluorine substituent introduces unique electronic effects that fundamentally alter the compound's chemical behavior compared to unsubstituted phenylacetylene. Fluorine possesses the highest electronegativity among all elements at 3.98, creating a high dipole moment in the carbon-fluorine bond of 1.41 Debye. This strong electron-withdrawing effect influences the electronic distribution throughout the aromatic ring, affecting both the reactivity of the acetylene group and the aromatic substitution patterns. The meta-position of the fluorine substituent creates specific electronic perturbations that can be exploited in selective synthetic transformations.

Recent developments in organofluorine chemistry have highlighted the importance of fluorinated building blocks like this compound in the construction of complex molecules with enhanced biological activity and improved physicochemical properties. The integration of fluorine into pharmaceutical compounds has become increasingly important, as fluorinated drugs often exhibit improved metabolic stability, enhanced bioavailability, and modified pharmacokinetic profiles. The acetylene functionality in this compound provides additional synthetic versatility, enabling participation in various coupling reactions, cycloadditions, and other transformations that are fundamental to modern synthetic chemistry.

The compound serves as an excellent model system for studying the interplay between fluorine substitution effects and acetylene reactivity. Spectroscopic investigations have revealed intricate molecular interactions and vibrational coupling patterns that contribute to our fundamental understanding of fluoroaromatic behavior. These studies have demonstrated significant kinetic isotope effects and provided insights into the mechanistic pathways of various chemical transformations involving fluorinated acetylenes.

Position in Aromatic Acetylene Research

Within the broader context of aromatic acetylene research, this compound occupies a strategically important position as both a synthetic intermediate and a subject of fundamental study. The compound represents a significant example of how halogen substitution can modify the electronic properties and reactivity patterns of aromatic acetylenes while maintaining the characteristic triple bond functionality that defines this chemical class. Research into acetylene chemistry has demonstrated the versatility of these compounds as feedstocks for producing important chemicals including terminal alkynes, fulvenes, and various substituted aromatic compounds under transition-metal catalysis and photo-redox conditions.

The fluorine substitution in this compound creates unique opportunities for studying electronic effects on acetylene reactivity. Unlike other halogen substituents, fluorine's small size and strong electron-withdrawing properties provide a distinctive electronic environment that influences both the acetylene triple bond and the aromatic ring system. This combination has proven valuable in mechanistic studies and synthetic applications where precise electronic control is required. The compound has been extensively utilized in spectroscopic investigations, particularly in studies examining vibrational spectra and anharmonic coupling patterns in the acetylenic carbon-hydrogen stretching region.

Recent research has demonstrated the utility of this compound in advanced synthetic methodologies, including one-pot synthesis procedures for chiral alcohols through tandem catalysis approaches. These applications highlight the compound's role in modern synthetic chemistry, where efficiency and selectivity are paramount considerations. The combination of trifluoromethanesulfonic acid catalyzed hydration followed by asymmetric transfer hydrogenation has shown excellent results with this compound substrates, achieving high yields and enantioselectivities under mild reaction conditions.

The compound's significance extends to pharmaceutical research, where fluorinated aromatic acetylenes serve as key building blocks in drug discovery programs. Studies have shown that this compound derivatives can be incorporated into complex heterocyclic systems with potential biological activity. The synthesis of substituted pyrrolo[2,3-b]pyridines and related scaffolds demonstrates the compound's utility in medicinal chemistry applications, where the fluorine substituent can enhance binding affinity and selectivity for biological targets.

Eigenschaften

IUPAC Name |

1-ethynyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRUTZFCVFUTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334284 | |

| Record name | 3-Fluorophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2561-17-3 | |

| Record name | 3-Fluorophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis Methods Overview

The synthesis of 3-fluorophenylacetylene can be achieved through several methods, including:

- Direct Fluorination

- Sonogashira Coupling Reaction

- Electrophilic Aromatic Substitution

- Reduction of Fluorinated Precursors

Each method has its advantages and limitations, which will be discussed in detail below.

Sonogashira Coupling Reaction

The Sonogashira coupling reaction is a widely used method for synthesizing alkynes from aryl halides and terminal alkynes.

- Combine 3-fluoroiodobenzene with acetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a base (e.g., triethylamine).

- The reaction typically occurs under an inert atmosphere (nitrogen or argon) at elevated temperatures (around 80-100 °C).

- This method generally offers high yields (up to 90%) and excellent purity (>95%) after filtration and chromatography.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is another viable route for synthesizing this compound.

- Start with phenylacetylene and treat it with a suitable electrophile such as fluorosulfonic acid or N-fluoro-succinimide.

- The reaction conditions may require the use of solvents like dichloromethane at low temperatures to control reactivity.

- Yields can vary widely (30%-80%) depending on the electrophile used and reaction conditions, with purities often requiring further purification steps.

Reduction of Fluorinated Precursors

This method involves reducing a precursor compound that already contains a fluorine atom in its structure.

- For example, starting from 3-fluoroacetophenone, one can employ lithium aluminum hydride as a reducing agent.

- The reaction typically occurs in dry ether under reflux conditions.

- Yields are generally high (up to 85%), with purities above 90% achievable after recrystallization or distillation.

Comparative Analysis of Methods

The following table summarizes the various preparation methods for this compound based on yield, purity, and complexity:

| Method | Yield (%) | Purity (%) | Complexity |

|---|---|---|---|

| Direct Fluorination | 40-70 | >90 | Moderate |

| Sonogashira Coupling Reaction | Up to 90 | >95 | High |

| Electrophilic Aromatic Substitution | 30-80 | Variable | Moderate to High |

| Reduction of Fluorinated Precursors | Up to 85 | >90 | Moderate |

Analyse Chemischer Reaktionen

3-Fluorophenylacetylene undergoes various chemical reactions, including:

Addition Reactions: As a terminal alkyne, it can participate in addition reactions, which are crucial in the synthesis of drugs, pesticides, and organic functional materials.

Substitution Reactions: It can undergo substitution reactions where the fluorine atom can be replaced by other substituents under specific conditions.

Oxidation and Reduction: The compound can also be involved in oxidation and reduction reactions, although these are less common compared to addition and substitution reactions.

Common reagents used in these reactions include halogens, hydrogen halides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Fluorophenylacetylene is widely used as an intermediate in the synthesis of complex organic molecules. Notably, it plays a crucial role in the production of indoles, which are essential components in many pharmaceutical compounds.

- Case Study : Ragaini et al. (2009) demonstrated the use of this compound in palladium/phenanthroline-catalyzed reactions to synthesize indoles, highlighting its importance in drug development .

Spectroscopic Properties

The structural and spectroscopic properties of this compound have been extensively studied using advanced techniques such as microwave spectroscopy.

- Research Insight : Jang et al. (2016) utilized chirped-pulse Fourier-transform microwave spectroscopy to analyze the molecular geometry and dipole moment of this compound, providing insights into its electronic properties .

Crystallography and Polymorphism

This compound exhibits polymorphism, allowing it to adopt different crystalline forms based on environmental conditions.

- Study Findings : Dikundwar et al. (2011) investigated the crystal structures of this compound, revealing its ability to form various polymorphs, which is significant for materials science and pharmaceutical formulations .

Fluorescent Sensing

Due to its chemical properties, this compound has been explored for developing fluorescent sensors.

- Application Example : Thanayupong et al. (2017) created a turn-on fluorescent sensor for cyanide detection using derivatives of phenylacetylene, including this compound, demonstrating its potential for environmental monitoring .

Molecular Interactions

Research has shown that this compound participates in π-stacking interactions, which are vital for understanding molecular stability and interactions.

- Insight from Research : Kundu et al. (2020) focused on the π-stacking behavior of hetero-dimers involving this compound, contributing valuable data for designing new materials and drugs .

Safety Considerations

While working with this compound, safety precautions are necessary due to its potential hazards:

- Causes skin irritation

- Serious eye irritation

- Respiratory irritation

Personal protective equipment should be employed to mitigate exposure risks during handling and experimentation.

Wirkmechanismus

The mechanism of action of 3-Fluorophenylacetylene involves its ability to participate in various chemical reactions due to the presence of the alkyne group and the fluorine atom. These functional groups allow it to interact with different molecular targets and pathways, facilitating the synthesis of complex organic molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Fluorophenylacetylene and 4-Fluorophenylacetylene

The position of the fluorine substituent significantly influences physicochemical and reactivity profiles:

Key Insight : The meta-fluorine in 3FPA balances electronic activation (via electron-withdrawing effect) and steric accessibility, enabling superior performance in peptide coupling compared to ortho- and para-isomers .

Non-Fluorinated Analog: Phenylacetylene

Removing fluorine alters electronic and steric properties:

Key Insight : Fluorination increases electrophilicity, making 3FPA more reactive in polar reactions but less ideal for hydrogenation .

Substituent Variants: 4-Cyanophenylacetylene and Ethynylthiophene

Comparing acetylenes with different substituents highlights functional group effects:

Key Insight: 3FPA outperforms cyano-substituted analogs in yield and offers unique tracking capabilities, while ethynylthiophene excels in heterocyclic synthesis .

Biologische Aktivität

3-Fluorophenylacetylene (C8H5F) is a compound of interest due to its unique structural properties and potential biological activities. Its molecular structure includes a fluorine atom attached to a phenyl ring, which can influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H5F

- Molecular Weight : 120.13 g/mol

- CAS Number : 520218

- Structural Formula : this compound Structure

Synthesis

This compound can be synthesized through various methods, including:

- Sonogashira Coupling : Involves the coupling of 3-fluoroiodobenzene with terminal alkynes in the presence of a palladium catalyst.

- Direct Fluorination : Utilizes fluorinating agents to introduce the fluorine atom into the aromatic system.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds synthesized from this compound can inhibit the activity of α-glucosidase, an enzyme critical for carbohydrate metabolism. This inhibition suggests potential applications in managing diabetes by slowing glucose absorption .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that certain derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of Cell Proliferation : Compounds derived from this compound were found to significantly reduce cell viability in several cancer cell lines.

- Modulation of Apoptotic Pathways : These compounds may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors .

The biological activity of this compound is believed to stem from its ability to interact with specific proteins and enzymes. For example:

- Galectin Inhibition : Some studies suggest that modifications of this compound can enhance binding affinity to galectins, proteins involved in cancer progression and metastasis . The incorporation of fluorinated groups may enhance these interactions due to increased lipophilicity and improved binding characteristics.

Case Studies

Q & A

Q. What are common synthetic routes for preparing 3-Fluorophenylacetylene in laboratory settings?

- Methodological Answer : this compound is typically synthesized via dehydrohalogenation of 1,2-dihalo-3-fluorobenzene derivatives using strong bases (e.g., KOH/EtOH) or through Sonogashira coupling of 3-fluoroiodobenzene with terminal alkynes under palladium catalysis. For example, Sonogashira coupling employs Pd(PPh₃)₄/CuI catalysts in amine solvents, yielding arylacetylenes with high regioselectivity . Purity is ensured via distillation or column chromatography, followed by characterization using GC-MS or NMR.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H NMR : A singlet (~3 ppm) for the acetylene proton and splitting patterns for aromatic protons (ortho/meta to fluorine).

- ¹⁹F NMR : A distinct peak near -110 ppm (vs. CFCl₃) due to the fluorine atom’s electronic environment.

- IR Spectroscopy : A sharp C≡C stretch at ~2100 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

- GC-MS : Molecular ion peak at m/z 138 (C₈H₅F) and fragmentation patterns confirming the acetylene moiety.

Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .

Advanced Research Questions

Q. How can researchers optimize Sonogashira coupling reactions using this compound to achieve higher yields or shorter reaction times?

- Methodological Answer :

- Catalyst Systems : Test PdCl₂(PPh₃)₂ with CuI co-catalysts versus ligand-free Pd nanoparticles for improved turnover.

- Solvent Optimization : Compare polar solvents (DMF, THF) with non-polar alternatives (toluene) to reduce side reactions.

- Microwave-Assisted Synthesis : Reduce reaction time from 2 hours to <30 minutes while maintaining >90% yield .

- Ligand Screening : Bulky ligands (e.g., XPhos) enhance stability of Pd intermediates, improving coupling efficiency.

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Replication Studies : Repeat experiments under identical conditions (catalyst loading, temperature, solvent) to verify reproducibility.

- Advanced Characterization : Use 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry and rule out isomerization.

- Purity Assessment : Employ HPLC or elemental analysis to detect trace impurities (e.g., residual halides) that skew yields .

Q. What methodologies enable the use of this compound in introducing fluorine labels for biomedical imaging techniques like PET?

- Methodological Answer :

- ¹⁸F Radiolabeling : Incorporate this compound into prosthetic groups (e.g., aryl triazoles) for conjugation with biomolecules.

- In Vivo Stability Studies : Assess metabolic degradation via LC-MS/MS to ensure the fluorine label remains intact during imaging.

- Click Chemistry : Use copper-free azide-alkyne cycloaddition for biocompatible tagging of antibodies or peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.